4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole 4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614134
InChI: InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
SMILES: CCOC(C)N1C=C(C(=N1)I)Br
Molecular Formula: C7H10BrIN2O
Molecular Weight: 344.98 g/mol

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole

CAS No.:

Cat. No.: VC13614134

Molecular Formula: C7H10BrIN2O

Molecular Weight: 344.98 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole -

Specification

Molecular Formula C7H10BrIN2O
Molecular Weight 344.98 g/mol
IUPAC Name 4-bromo-1-(1-ethoxyethyl)-3-iodopyrazole
Standard InChI InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
Standard InChI Key CYOWCAVVGARNBH-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C(=N1)I)Br
Canonical SMILES CCOC(C)N1C=C(C(=N1)I)Br

Introduction

Structural and Chemical Identity

4-Bromo-1-(1-ethoxyethyl)-3-iodopyrazole is a substituted pyrazole with the following features:

  • Pyrazole core: A five-membered aromatic heterocycle containing two nitrogen atoms.

  • Substituents:

    • Bromine at position 4.

    • Iodine at position 3.

    • Ethoxyethyl group (CH₂CH₂OCH₂CH₃) attached to the nitrogen at position 1.

The molecular formula is C₇H₁₀BrIN₂O, with a molecular weight of 344.98 g/mol.

Synthesis and Preparation

Synthetic Route

The compound is synthesized via N-protection of 4-bromo-3-iodo-1H-pyrazole using ethyl vinyl ether in the presence of trifluoroacetic acid (TFA) as a catalyst . Key steps include:

  • Protection Reaction:

    • 4-Bromo-3-iodo-1H-pyrazole reacts with ethyl vinyl ether in dichloromethane.

    • TFA catalyzes the formation of the ethoxyethyl-protected intermediate.

    • Yield: 77% (isolated) .

  • Purification:

    • The product is purified via distillation or recrystallization.

    • Note: Acidic conditions (e.g., silica gel) may induce ethoxyethyl group migration, necessitating neutral purification conditions (e.g., triethylamine-washed silica) .

ParameterValue
Starting Material4-Bromo-3-iodo-1H-pyrazole
ReagentsEthyl vinyl ether, TFA
SolventDichloromethane
Temperature28–33°C
Yield77%

Chemical Properties and Reactivity

Stability and Reactivity

  • Ethoxyethyl Protection: The ethoxyethyl group stabilizes the pyrazole’s NH bond, enabling subsequent cross-coupling reactions without deprotection .

  • Halogens:

    • Iodine at position 3 participates in Sonogashira cross-coupling reactions (e.g., with phenylacetylene).

    • Bromine at position 4 may influence electronic properties but shows limited reactivity under standard conditions .

Sonogashira Cross-Coupling Behavior

While 3-iodo derivatives typically undergo cross-coupling, bromine-substituted analogs (e.g., 4-bromo-3-iodo derivatives) often exhibit reduced reactivity. For example:

  • 4-Bromo-3-iodo-1-(1-ethoxyethyl)-1H-pyrazole (7a) showed no reaction with phenylacetylene under standard Sonogashira conditions .

  • Contrast: 4-Iodo-3-nitro derivatives (e.g., 10a) formed cross-coupling products in 58% yield .

Analytical Characterization

Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 1.04 (t, 3H, CH₂CH₃), 1.56 (d, 3H, CHCH₃), 3.21 (dq, 1H, CHHCH₃), 3.42 (dq, 1H, CHHCH₃), 5.52 (q, 1H, NCH), 8.19 (s, 1H, Ar-H) .
¹³C NMR (DMSO-d₆, 100 MHz)δ 15.1 (CH₂CH₃), 21.4 (CHCH₃), 63.9 (CH₂CH₃O), 87.9 (NCH), 102.6–130.5 (aromatic carbons) .
Mass Spectrometrym/z 346 : 344 (8:8) [M]⁺, 302 (11), 300 (11), 175 (10), 73 (92), 45 (100) .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound serves as a precursor for synthesizing complex heterocycles:

  • Aldehyde Derivatives: Reacting with alkylmagnesium bromides (e.g., EtMgBr) yields aldehydes, though selectivity challenges exist .

  • Nitro-Substituted Derivatives: Further functionalization with nitro groups enables access to pyrazolo[4,3-d] diazepinones .

Challenges in Cross-Coupling

The bromine substituent at position 4 may stifle reactivity in palladium-catalyzed reactions, limiting applications compared to iodine-rich analogs .

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